

# Synthesis of tert-Butyl Azidoformate from tert-Butyl Carbazate: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl azidoformate*

Cat. No.: B086581

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This technical guide provides an in-depth overview of the synthesis of **tert-butyl azidoformate** from tert-butyl carbazole, a critical transformation in organic chemistry for the introduction of the tert-butoxycarbonyl (Boc) protecting group. This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers a detailed experimental protocol for practical application in a laboratory setting.

## Introduction

**tert-Butyl azidoformate** (Boc-azide) is a widely utilized reagent in peptide synthesis and medicinal chemistry for the protection of primary and secondary amines. Its reaction with amines affords the corresponding Boc-carbamates, which are stable under a variety of reaction conditions but can be readily cleaved under acidic conditions. The synthesis from tert-butyl carbazole via diazotization is a common and efficient method for producing this valuable reagent.

## Reaction Scheme

The core transformation involves the reaction of tert-butyl carbazole with a diazotizing agent, typically sodium nitrite, in an acidic medium. The resulting N-nitroso intermediate undergoes rearrangement and elimination to furnish the desired azide.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of **tert-butyl azidoformate** from tert-butyl carbazate, based on established literature procedures.[\[1\]](#)[\[2\]](#)

Table 1: Reactant and Reagent Stoichiometry

Compound	Molecular Weight ( g/mol )	Amount (g)	Moles	Molar Ratio
tert-Butyl Carbazate	132.16	82	0.62	1.0
Sodium Nitrite	69.00	47.0	0.68	1.1
Glacial Acetic Acid	60.05	72	-	-
Water	18.02	100 (initial) + 100 (workup)	-	-

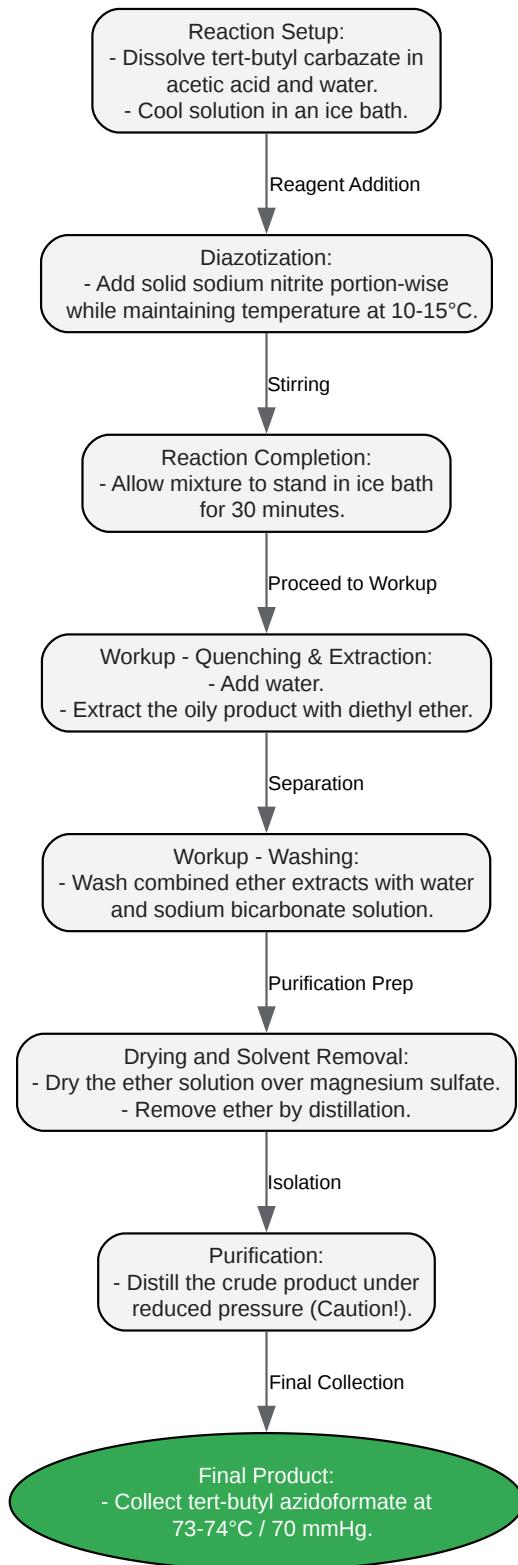
Table 2: Reaction Conditions and Yield

Parameter	Value
Reaction Temperature	10–15 °C <a href="#">[1]</a>
Reaction Time	40–50 minutes (addition) + 30 minutes (standing) <a href="#">[1]</a>
Solvent	Acetic Acid / Water <a href="#">[1]</a>
Product Boiling Point	73–74 °C at 70 mmHg <a href="#">[1]</a> <a href="#">[2]</a>
Product Refractive Index (n <sup>24</sup> D)	1.4227 <a href="#">[1]</a>
Yield	64–82% <a href="#">[1]</a>

## Experimental Workflow

The following diagram illustrates the key stages of the synthesis, from the initial reaction setup to the final purification of **tert-butyl azidoformate**.

## Experimental Workflow for tert-Butyl Azidoformate Synthesis

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Caption: A flowchart illustrating the synthesis of **tert-butyl azidoformate**.

# Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[[1](#)]

## Materials and Equipment:

- 1-L round-bottomed flask
- Mechanical stirrer
- Ice bath
- tert-Butyl carbazate (82 g, 0.62 mol)
- Glacial acetic acid (72 g)
- Water (200 ml)
- Sodium nitrite (47.0 g, 0.68 mol)
- Diethyl ether
- 1 M Sodium bicarbonate solution
- Magnesium sulfate
- Distillation apparatus (Claisen flask recommended)
- Safety shield

## Procedure:

- Reaction Setup: In a 1-L round-bottomed flask equipped with a mechanical stirrer, combine tert-butyl carbazate (82 g), glacial acetic acid (72 g), and water (100 ml).[[1](#)]
- Cooling: Cool the resulting solution in an ice bath.
- Diazotization: While maintaining the internal temperature between 10–15 °C, add solid sodium nitrite (47.0 g) in portions over a period of 40–50 minutes with vigorous stirring.[[1](#)]

- Reaction Completion: Once the addition is complete, allow the mixture to stand in the ice bath with continued stirring for an additional 30 minutes.[1]
- Extraction: Add 100 ml of water to the reaction mixture. The product will separate as an oil. Extract the aqueous mixture with four 40-ml portions of diethyl ether.[1]
- Washing: Combine the ether extracts and wash them twice with 50-ml portions of water, followed by 40-ml portions of 1 M sodium bicarbonate solution until the washings are no longer acidic.[1]
- Drying and Solvent Removal: Dry the ether solution over anhydrous magnesium sulfate. Remove the ether by distillation using a water bath at 40–45 °C and a water aspirator.[1]
- Purification: Caution! It is strongly recommended that the distillation be carried out behind a safety shield. The crude product is distilled under reduced pressure. The fraction boiling at 73–74 °C (at 70 mmHg) is collected.[1]

#### Safety Precautions:

- **tert-Butyl azidoformate** is a thermally unstable and shock-sensitive compound and should be handled with care.[3]
- The distillation should be performed behind a safety shield.[1]
- There have been reports of explosions during the distillation of this compound.[1]
- Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Perform the reaction in a well-ventilated fume hood.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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